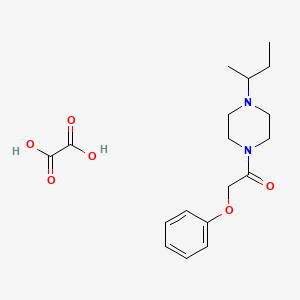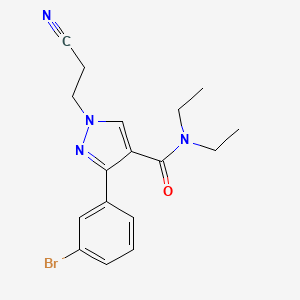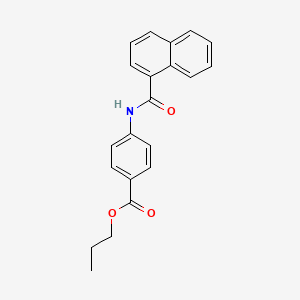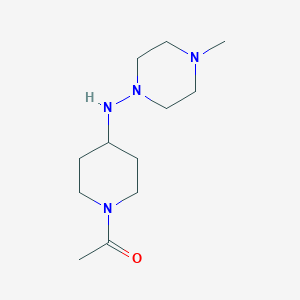
1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate, also known as BPP-5a, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP-5a belongs to the family of piperazine derivatives and has been shown to exhibit various biochemical and physiological effects.
Scientific Research Applications
1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant activities. 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate has been studied for its potential use as a cognitive enhancer and a neuroprotective agent.
Mechanism of Action
The exact mechanism of action of 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate is not fully understood. However, it is believed to exert its effects by modulating the activity of various neurotransmitters in the brain, including GABA, glutamate, and dopamine. 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate has also been shown to increase the expression of neurotrophic factors, such as BDNF, which play a crucial role in the growth and survival of neurons.
Biochemical and Physiological Effects:
1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain, which may contribute to its anxiolytic and anticonvulsant activities. 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate has also been shown to increase the levels of dopamine in the brain, which may contribute to its antidepressant activity. Additionally, 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate has been shown to increase the expression of BDNF, which may contribute to its neuroprotective and cognitive-enhancing effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate in lab experiments is its high potency and selectivity. 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate has been shown to exhibit its effects at low concentrations, which makes it a useful tool for studying the role of various neurotransmitters and neurotrophic factors in the brain. Additionally, 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate has been shown to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate. One area of interest is the potential use of 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate as a cognitive enhancer and a neuroprotective agent. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate and to identify potential drug targets for its therapeutic applications.
Synthesis Methods
The synthesis of 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate involves the reaction between 1-sec-butyl-4-(phenoxyacetyl)piperazine and oxalic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
properties
IUPAC Name |
1-(4-butan-2-ylpiperazin-1-yl)-2-phenoxyethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.C2H2O4/c1-3-14(2)17-9-11-18(12-10-17)16(19)13-20-15-7-5-4-6-8-15;3-1(4)2(5)6/h4-8,14H,3,9-13H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPODUKRCXTMPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)C(=O)COC2=CC=CC=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butan-2-ylpiperazin-1-yl)-2-phenoxyethanone;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B5131116.png)
![6-amino-1-benzyl-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5131118.png)

![5-chloro-2-[(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5131128.png)
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5131150.png)
![N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5131163.png)
![N-[4-acetyl-5-(3-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5131173.png)
![11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5131178.png)

![2-[(2,6-dichlorobenzyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5131186.png)


![2-methoxy-5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B5131208.png)
